

Application Notes: Momipp and 6-MOMIPP for In Vivo Mouse Models

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Introduction

This document provides detailed application notes and protocols for the use of **Momipp** and the related compound 6-**MOMIPP** in preclinical in vivo mouse models, with a particular focus on glioblastoma. **Momipp** is identified as a PIKfyve inhibitor that induces macropinocytosis and a form of non-apoptotic cell death known as methuosis.[1][2][3] In contrast, 6-**MOMIPP** is a novel indole-based chalcone that acts as a microtubule disruptor, inducing mitotic arrest and caspase-dependent apoptosis.[4][5] Both compounds have demonstrated the crucial ability to penetrate the blood-brain barrier, making them candidates for the treatment of brain tumors.[1] [2][4][5] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Compound Profiles and Mechanisms of Action

- MOMIPP: This compound is a PIKfyve inhibitor that stimulates intense macropinocytosis.[1] [2] Its mechanism of action involves the disruption of glucose uptake and glycolytic metabolism, leading to the selective activation of the JNK1/2 stress kinase pathway.[1][6][7] This activation results in the phosphorylation of c-Jun, Bcl-2, and Bcl-xL, ultimately causing methuosis, a form of cell death characterized by extensive cytoplasmic vacuolization.[1][6][7]
- 6-MOMIPP: This compound is an antimitotic agent that interacts with the colchicine binding site on β-tubulin, disrupting microtubule polymerization.[4][5] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle.[4] The subsequent cell death pathway is apoptotic,



involving the activation of Cdk1(Cdc2), phosphorylation of Bcl-2 and Bcl-xL, and activation of caspases.[4][5]

Data Presentation: In Vivo Dosage and Administration

The following table summarizes the quantitative data from key in vivo studies using **Momipp** and 6-**MOMIPP** in mouse models.

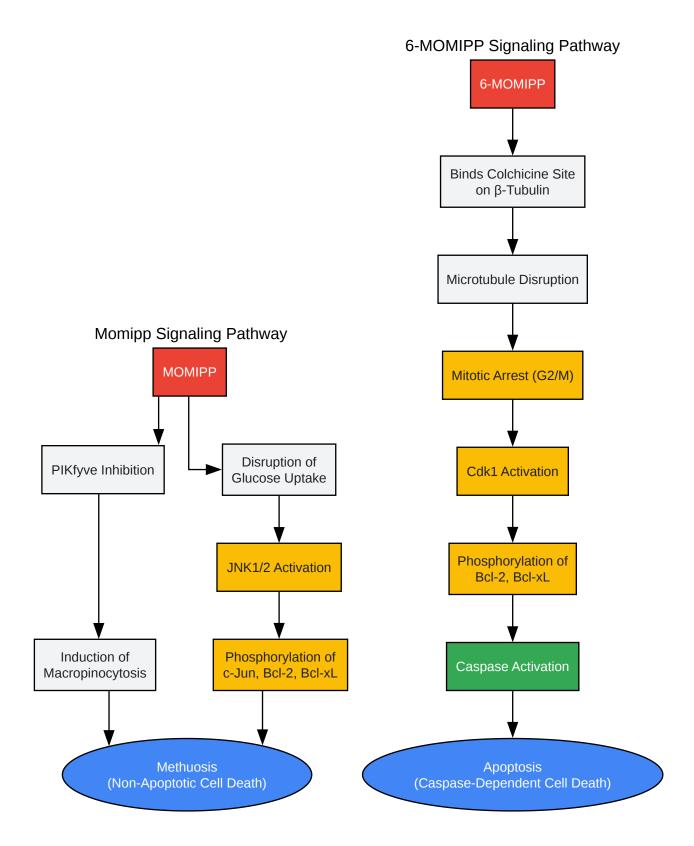
Compound	Dosage	Administrat ion Route & Schedule	Mouse Model	Tumor Type / Model	Key Outcome
MOMIPP	80 mg/kg	Intraperitonea I (i.p.), once daily for 15 consecutive days	Athymic CrTac:NCR- Foxn1 mice (female, 7-8 weeks)	Intracerebral glioblastoma xenografts	Moderately effective in suppressing tumor progression. [1][3][8]
6-MOMIPP	20 mg/kg	Intraperitonea I (i.p.), every 12 hours for 12 consecutive days	Athymic mice	Orthotopic (intracerebral) U251-LUC glioblastoma xenografts	Significant inhibition of intracerebral tumor growth.
6-MOMIPP	20 mg/kg	Intraperitonea I (i.p.), single dose	Swiss Webster mice (female, 8-10 weeks)	Pharmacokin etic study (no tumor)	Readily penetrates the blood- brain barrier; brain concentration s mirror plasma concentration s.[4][9]



Signaling Pathways and Experimental Workflows Signaling Pathways

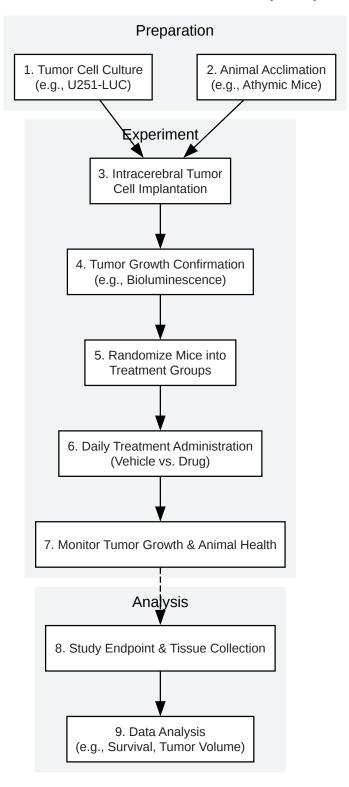
The distinct mechanisms of **Momipp** and 6-**MOMIPP** are visualized below.







General Workflow for In Vivo Efficacy Study



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